molecular formula C9H13BO2 B13347677 2-(2-methylphenyl)ethylboronic Acid CAS No. 64604-94-0

2-(2-methylphenyl)ethylboronic Acid

Cat. No.: B13347677
CAS No.: 64604-94-0
M. Wt: 164.01 g/mol
InChI Key: SWHKCKLSVWHSED-UHFFFAOYSA-N
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Description

(2-Methylphenethyl)boronic acid is an organoboron compound with the molecular formula C9H13BO2 It is a derivative of boronic acid, where the boron atom is bonded to a (2-methylphenethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (2-Methylphenethyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In industrial settings, the synthesis of boronic acids, including (2-Methylphenethyl)boronic acid, often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the efficient production of boronic acids with high throughput and minimal reaction times .

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenethyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which (2-Methylphenethyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophilic groups. This interaction allows it to act as a molecular receptor, binding to specific targets such as saccharides, catechols, and nucleophilic amino acid side chains. The formation of boronate esters with diols is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

(2-Methylphenethyl)boronic acid is unique due to its specific (2-methylphenethyl) group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it particularly useful in certain chemical reactions and applications where other boronic acids may not be as effective .

Properties

CAS No.

64604-94-0

Molecular Formula

C9H13BO2

Molecular Weight

164.01 g/mol

IUPAC Name

2-(2-methylphenyl)ethylboronic acid

InChI

InChI=1S/C9H13BO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5,11-12H,6-7H2,1H3

InChI Key

SWHKCKLSVWHSED-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC=CC=C1C)(O)O

Origin of Product

United States

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